N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-aminopyridine in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines such as MDA-MB-231, HeLa, and K562.
Biological Research: It is used in studies investigating the inhibition of specific protein kinases and other molecular targets involved in cell signaling pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide involves the inhibition of specific protein kinases, such as Nek2 and Hec1 . These kinases play crucial roles in cell division and proliferation, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the ATP-binding sites of these kinases, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound shares the 2,4-dimethylphenyl moiety but differs in its functional groups and overall structure.
N-(2,4-Dimethylphenyl)thiazol-2-yl]isonicotinamide: A closely related compound with similar structural features but different biological activities.
Uniqueness
N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is unique due to its specific combination of the 2,4-dimethylphenyl, thiazolyl, and pyridinecarboxamide moieties. This unique structure contributes to its distinct biological activities, particularly its anticancer properties .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-3-4-14(12(2)9-11)15-10-22-17(19-15)20-16(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLKKBLBXJSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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